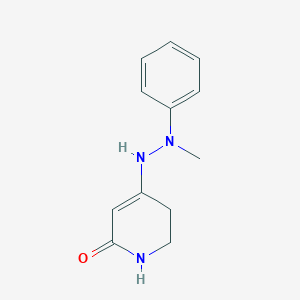

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-(2-methyl-2-phenylhydrazinyl)-2,3-dihydro-1H-pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-15(11-5-3-2-4-6-11)14-10-7-8-13-12(16)9-10/h2-6,9,14H,7-8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRRHWGQOOPSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)NC2=CC(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446087 | |

| Record name | 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139122-76-2 | |

| Record name | 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Dihydropyridinones for Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of Dihydropyridinones Through Physicochemical Profiling

The dihydropyridinone (DHPM) scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1] From anticancer and antimicrobial to antihypertensive and anti-inflammatory applications, the versatility of this heterocyclic ring system is well-established.[2][3] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. This guide provides a comprehensive exploration of the critical physicochemical parameters of substituted dihydropyridinones, offering researchers, scientists, and drug development professionals the insights and practical methodologies necessary to navigate the complexities of lead optimization and candidate selection. By understanding and strategically manipulating these properties, we can unlock the full therapeutic potential of this remarkable scaffold.

The Dihydropyridinone Core: A Structural Overview

Dihydropyridinones are six-membered heterocyclic compounds characterized by a pyrimidine ring with two nitrogen atoms and two keto groups.[3] The most common synthetic route to these compounds is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea. This reaction's simplicity and efficiency have made a vast chemical space of substituted dihydropyridinones accessible for biological screening.

The general structure of a dihydropyridinone allows for substitution at multiple positions, each influencing the molecule's three-dimensional shape, electronic distribution, and, consequently, its physicochemical properties. Understanding the interplay between these substituents and the core scaffold is paramount for rational drug design.

Caption: General structure of the dihydropyridinone core with key substitution points.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a frequent cause of failure in drug development. The solubility of dihydropyridinones is significantly influenced by the nature of their substituents.

The Influence of Substituents on Solubility

The overall solubility of a dihydropyridinone derivative is a balance between the hydrophilicity of its functional groups and the lipophilicity of its carbon skeleton. The introduction of polar, ionizable, or hydrogen-bonding groups generally enhances aqueous solubility, while the addition of large, nonpolar moieties tends to decrease it.

The relationship between substitution patterns and solubility can be complex. For instance, the introduction of a hydrophilic group may not always lead to a proportional increase in solubility if it also disrupts the crystal lattice in a way that increases the energetic barrier to dissolution. Therefore, a comprehensive understanding of both intermolecular forces in the solid state and interactions with water is crucial.

Experimental Determination of Aqueous Solubility

Several methods are employed to determine the aqueous solubility of drug candidates. The choice of method often depends on the stage of drug discovery and the amount of compound available.

This high-throughput method is ideal for early-stage screening when compound availability is limited. It provides a rapid assessment of a compound's tendency to precipitate from a solution when transitioning from a high-concentration organic solvent stock (typically DMSO) to an aqueous buffer.

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the dihydropyridinone derivative in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 5 µL) of each DMSO solution to a corresponding well of a 96- or 384-well plate containing a larger volume (e.g., 95 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration that is low enough to minimize its co-solvent effects.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the amount of light scattered by any precipitate that has formed.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in signal is observed is reported as the kinetic solubility.

Caption: Workflow for kinetic solubility determination by nephelometry.

This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It is more time-consuming but provides a more accurate representation of a compound's intrinsic solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of the solid dihydropyridinone derivative to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the same buffer is used for accurate quantification.

-

Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter. A balanced lipophilicity (typically a logP between 2 and 5) is often sought for optimal oral drug absorption and distribution.[2]

Impact of Substituents on Lipophilicity

The lipophilicity of dihydropyridinones can be finely tuned by altering the substituents. The addition of nonpolar, aliphatic, or aromatic groups increases lipophilicity, while the incorporation of polar or ionizable functionalities decreases it. For example, replacing a hydrogen atom with a halogen can significantly increase lipophilicity, which may enhance membrane permeability.[1]

Experimental Determination of Lipophilicity

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Experimental Protocol: Shake-Flask logP Determination

-

Preparation: Prepare a solution of the dihydropyridinone derivative in either n-octanol or water.

-

Partitioning: Mix equal volumes of the n-octanol and water phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two phases.

-

Equilibration: Allow the mixture to stand until the two phases have completely separated.

-

Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

RP-HPLC provides a rapid and efficient means of estimating logP based on the retention time of a compound on a hydrophobic stationary phase.

Experimental Protocol: RP-HPLC for logP Estimation

-

Column and Mobile Phase: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.

-

Sample Analysis: Inject the dihydropyridinone derivative and determine its retention time.

-

logP Estimation: Calculate the retention factor for the test compound and use the calibration curve to estimate its logP value.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule is the pH at which it is 50% ionized.[5] For dihydropyridinones, which can possess both acidic and basic functionalities depending on their substituents, the pKa dictates the charge state of the molecule at different physiological pH values. This, in turn, significantly impacts solubility, permeability, and receptor binding. For instance, the unionized form of a drug is generally more lipid-soluble and can more readily cross cell membranes, while the ionized form is typically more water-soluble.[6]

Influence of Substituents on pKa

The pKa of the dihydropyridinone core can be modulated by the electronic effects of its substituents. Electron-withdrawing groups will decrease the pKa of a basic nitrogen, making it less basic. Conversely, electron-donating groups will increase the pKa, making it more basic. Similarly, the acidity of any acidic protons can be influenced by the electronic nature of nearby substituents.

Experimental Determination of pKa

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precise amount of the dihydropyridinone derivative in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve. For more complex molecules or noisy data, derivative plots (e.g., d(pH)/dV vs. V) can be used to more accurately identify the equivalence point.

Sources

- 1. Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 6. Quantitative structure-property relationship modelling of distribution coefficients (logD7.4) of diverse drug by sub-structural molecular fragments method – Oriental Journal of Chemistry [orientjchem.org]

A Predictive Spectroscopic and Structural Elucidation Guide: 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one

This technical guide provides a detailed, predictive analysis of the spectroscopic data for the novel heterocyclic compound, 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one. In the absence of direct experimental data in the public domain, this document serves as a robust, theory-grounded framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a comprehensive spectral profile. This guide is designed to aid in the identification, characterization, and quality control of this molecule, should it be synthesized. Every prediction and proposed methodology is substantiated by established scientific principles and data from analogous structures.

Molecular Structure and Rationale for Analysis

The target molecule, this compound, possesses a unique combination of a dihydropyridinone ring and a substituted phenylhydrazine moiety. This structure presents interesting possibilities for biological activity, making its unambiguous characterization crucial. This guide will systematically deconstruct the expected spectroscopic signatures of this molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following predictions are based on the analysis of related pyrazine and pyridine derivatives and general NMR principles.[1] The chemical shifts are influenced by the electronic environment of the protons and carbons. For instance, carbons attached to electronegative atoms like oxygen and nitrogen are expected to be deshielded and appear at higher chemical shifts (downfield).[1]

Predicted ¹H NMR Spectral Data

The predicted proton NMR data is summarized in the table below. The dihydropyridinone ring protons are expected to show characteristic aliphatic signals, while the phenyl protons will reside in the aromatic region. The methyl and NH protons will appear as distinct singlets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (NH) | 7.5 - 8.5 | Broad Singlet | - |

| H-3 (CH) | 5.0 - 5.5 | Singlet | - |

| H-5 (CH₂) | 2.4 - 2.8 | Triplet | 6.0 - 7.0 |

| H-6 (CH₂) | 3.2 - 3.6 | Triplet | 6.0 - 7.0 |

| N-CH₃ | 3.0 - 3.4 | Singlet | - |

| Phenyl H (ortho) | 6.8 - 7.0 | Multiplet | - |

| Phenyl H (meta) | 7.2 - 7.4 | Multiplet | - |

| Phenyl H (para) | 6.7 - 6.9 | Multiplet | - |

| Hydrazinyl NH | 4.5 - 5.5 | Broad Singlet | - |

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR data is presented below. The carbonyl carbon (C-2) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 165 - 175 |

| C-3 (CH) | 90 - 100 |

| C-4 (C-N) | 150 - 160 |

| C-5 (CH₂) | 25 - 35 |

| C-6 (CH₂) | 40 - 50 |

| N-CH₃ | 40 - 50 |

| Phenyl C (ipso) | 145 - 155 |

| Phenyl C (ortho) | 110 - 120 |

| Phenyl C (meta) | 125 - 135 |

| Phenyl C (para) | 115 - 125 |

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra for the target molecule.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the high-purity, dry compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for heterocyclic compounds due to its high dissolving power.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample and gently swirl or vortex to ensure complete dissolution. Sonication may be used if necessary.[1]

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

Instrument Setup and Data Acquisition

A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[1]

Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Processing.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[1]

-

Spectral Width: ~16 ppm, centered around 8 ppm.[1]

-

Acquisition Time: 2-4 seconds.[1]

-

Relaxation Delay: 1-2 seconds.[1]

-

Number of Scans: 16-64.[1]

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').[1]

-

Spectral Width: ~220 ppm, centered around 110 ppm.[1]

-

Acquisition Time: 1-2 seconds.[1]

-

Relaxation Delay: 2-5 seconds.[1]

-

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).[1]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is a valuable tool for identifying functional groups within a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide & Hydrazine) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1640 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR Spectroscopy using an ATR accessory.

A common and convenient method is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is acquired.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₂H₁₅N₃O), the predicted data is as follows:

-

Molecular Weight: 217.27 g/mol

-

Predicted Molecular Ion Peak [M]⁺: m/z = 217

-

Predicted [M+H]⁺ (for ESI): m/z = 218

Predicted Fragmentation Pattern

The molecule is expected to fragment at the weaker bonds, particularly the N-N bond of the hydrazine moiety and potentially within the dihydropyridinone ring.

Caption: Predicted major fragmentation pathways for the target molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition

A sensitive and selective method for analyzing this compound would be Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[2]

Sample Preparation

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration suitable for LC/MS/MS analysis (e.g., 1-10 µg/mL) using the mobile phase.

LC/MS/MS Conditions

-

LC Column: A C18 column, such as a Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm), is a suitable choice.[2]

-

Mobile Phase: A gradient of water and acetonitrile with a buffer like ammonium acetate (e.g., 10 mM) is commonly used.[2]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is expected to be effective for this molecule.

-

Mass Analyzer: A triple quadrupole or ion trap mass spectrometer can be used to acquire MS and MS/MS data.

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for any future synthesis and characterization of this compound. The provided workflows and data tables are intended to be a practical resource for researchers in the field. The structural elucidation of novel compounds is a critical step in drug discovery and development, and this guide serves as a testament to the power of predictive spectroscopy in modern chemical research.

References

-

Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2012). A sensitive and selective liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method was developed and validated for the trace analysis (>1 ppm level) of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole sodium drug substances. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 142-148. Retrieved from [Link]

Sources

A Technical Guide to the Design and Evaluation of Bioisosteric Analogs of 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. This guide presents a comprehensive framework for the design, synthesis, and evaluation of bioisosteric analogs based on the novel scaffold, 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one. While this specific molecule is not extensively documented, its constituent moieties—the dihydropyridinone core and the substituted hydrazine group—are prevalent in a multitude of biologically active agents. This whitepaper serves as a technical roadmap for researchers and drug development professionals, detailing the principles of bioisosteric replacement to enhance potency, selectivity, and pharmacokinetic properties. We will explore rational design strategies, provide robust synthetic protocols, outline a comprehensive in vitro evaluation cascade, and discuss the interpretation of structure-activity relationships (SAR) to guide iterative optimization.

Introduction: The Lead Scaffold and Rationale for Optimization

The selected lead compound, this compound, presents a compelling starting point for a drug discovery program. The 1,4-dihydropyridine (DHP) scaffold and its derivatives are well-established pharmacophores, most notably as L-type calcium channel blockers used in the treatment of hypertension.[1] Beyond this, DHP derivatives have shown a wide array of biological activities, including potential as anticancer agents by inhibiting P-glycoprotein-mediated drug efflux.[2] The hydrazone moiety, a related functional group, is also a cornerstone in medicinal chemistry, with derivatives exhibiting diverse biological effects, including antimycobacterial and anticancer activities.[3]

The inherent reactivity and potential metabolic liabilities of the hydrazine linker, however, necessitate a proactive approach to molecular design.[4][5] Bioisosteric replacement offers a powerful strategy to address these potential shortcomings while retaining or enhancing the desired biological activity.[6][7] This guide will systematically deconstruct the lead scaffold and propose strategic modifications aimed at optimizing its drug-like properties.

The Principle of Bioisosteric Replacement

Bioisosterism is a cornerstone of rational drug design, involving the substitution of a functional group or moiety within a lead molecule with another group that retains similar physical and chemical properties, thereby producing a comparable biological response.[8] These replacements can be categorized as classical or non-classical.

-

Classical Bioisosteres: These are atoms or groups that share the same valence electron configuration, often from the same group in the periodic table (e.g., -OH vs. -NH2, -Cl vs. -SH).[9]

-

Non-Classical Bioisosteres: These are structurally distinct groups that do not have the same number of atoms or electronic configuration but produce a similar biological effect by mimicking the overall steric, electronic, and lipophilic properties of the original group.[6][9] Examples include replacing a carboxylic acid with a tetrazole or a phenyl ring with a thiophene.

The strategic application of bioisosterism can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity, without drastically altering its core binding interactions.

Bioisosteric Design Strategy

Our design strategy focuses on the two primary components of the lead scaffold: the hydrazinyl linker and the dihydropyridinone core.

Caption: Bioisosteric design strategy for the lead scaffold.

Analogs of the 2-Methyl-2-phenylhydrazinyl Moiety

The N-N bond in hydrazines can be susceptible to metabolic cleavage. Replacing this linker with more robust, non-classical bioisosteres can enhance stability while maintaining key hydrogen bonding interactions.

-

Amide/Urea Analogs: An amide or urea linkage can mimic the hydrogen bond donor/acceptor properties of the hydrazine. These are synthetically accessible and offer improved metabolic stability.

-

Heterocyclic Linkers: Five-membered aromatic heterocycles such as 1,2,3-triazoles, 1,3,4-oxadiazoles, or thiazoles are excellent non-classical bioisosteres. They are rigid, planar, and metabolically stable, and their heteroatoms can act as hydrogen bond acceptors. The orientation of these rings can be systematically varied to probe the required vector for the phenyl substituent.

Analogs of the 5,6-Dihydropyridin-2(1H)-one Core

The dihydropyridinone ring serves as the central scaffold. Its structure dictates the spatial orientation of the substituents. The structure-activity relationship (SAR) of DHP derivatives is highly dependent on the nature and substitution pattern of this ring.[10][11]

-

Alternative Lactams: Exploring different ring sizes, such as a five-membered pyrrolidinone, can alter the bond angles and distances between key functional groups, potentially leading to improved target engagement.

-

Aromatic Heterocycles: Replacing the partially saturated core with aromatic rings like pyrimidine, pyridine, or thiazole would significantly change the geometry and electronics of the molecule. This "ring-jumping" strategy can uncover novel interactions with the biological target.

-

Dihydropyrimidinones (DHPMs): These are closely related scaffolds known for a wide range of biological activities, including anticancer potential.[12] Their synthesis is well-established, often via the Biginelli reaction.

Synthetic Protocols and Methodologies

The synthesis of the proposed analogs will be approached in a modular fashion, allowing for diversification from common intermediates.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. sorensen.princeton.edu [sorensen.princeton.edu]

- 10. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one

Introduction

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one is a novel heterocyclic compound featuring a pyridinone core and a hydrazinyl moiety. Pyridinone derivatives are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, making them significant scaffolds in medicinal chemistry and drug discovery.[1][2][3] The accurate quantification of this specific molecule is paramount for various stages of pharmaceutical development, including pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API).

Given the absence of established public-domain analytical methods for this particular compound, this document provides detailed, robust, and scientifically grounded protocols for its quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[4][5]

Physicochemical Properties and Analytical Considerations

The chemical structure of this compound, with its aromatic phenyl group and conjugated system within the pyridinone ring, suggests strong ultraviolet (UV) absorbance. This intrinsic property makes HPLC with UV detection a primary and accessible method for quantification. The presence of a basic nitrogen atom in the hydrazinyl group and the overall molecular weight makes the compound amenable to ionization, particularly electrospray ionization (ESI), rendering LC-MS/MS a highly sensitive and selective alternative for quantification, especially at low concentrations in complex biological matrices.[6][7]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound in bulk drug substance and simple formulations.

Causality Behind Experimental Choices

A reversed-phase C18 column is selected due to the non-polar nature of the phenyl group and the overall moderate polarity of the molecule, which will allow for good retention and separation from polar impurities. The mobile phase, consisting of acetonitrile and a phosphate buffer, is a common choice for providing good peak shape and resolution for compounds with basic nitrogens. The acidic pH of the buffer helps to protonate the nitrogen atoms, leading to sharper, more symmetrical peaks. The detection wavelength will be selected based on the UV spectrum of the compound to ensure maximum sensitivity.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

2. Preparation of Solutions:

-

Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).

-

Diluent: A mixture of acetonitrile and water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Accurately weigh a quantity of the sample, dissolve it in the diluent to obtain a theoretical concentration within the calibration range.

3. Chromatographic Conditions:

-

Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Column Temperature: 30 °C.

-

Mobile Phase Gradient:

-

0-5 min: 30% B

-

5-15 min: 30% to 70% B

-

15-20 min: 70% B

-

20-22 min: 70% to 30% B

-

22-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: To be determined by scanning the UV spectrum of the reference standard (a starting point would be around 254 nm or the lambda max).

4. Data Analysis:

-

Inject the calibration standards and the sample solution.

-

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the sample solution from the calibration curve.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex matrices such as plasma or for trace-level analysis, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[7][8]

Causality Behind Experimental Choices

A triple quadrupole mass spectrometer is utilized in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[7] Electrospray ionization in positive mode is chosen as the hydrazinyl and pyridinone nitrogens are expected to be readily protonated. A rapid gradient elution on a shorter C18 column is employed to ensure high throughput, which is often a requirement in drug development. An internal standard (IS) structurally similar to the analyte should be used to correct for variations in sample preparation and instrument response.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

-

This compound reference standard

-

A suitable stable isotope-labeled internal standard (e.g., d5-labeled analyte) or a structurally similar compound.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control matrix (e.g., human plasma)

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.

-

Working Solutions: Prepare intermediate and working solutions of the analyte and a single working solution of the internal standard by diluting the stock solutions with 50% acetonitrile in water.

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate working solutions into the control matrix.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of the internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

-

Instrument: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

-

Column Temperature: 40 °C.

-

Mobile Phase Gradient:

-

0-0.5 min: 5% B

-

0.5-2.0 min: 5% to 95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95% to 5% B

-

2.6-3.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer Settings:

-

Ionization Mode: ESI Positive.

-

MRM Transitions: To be determined by infusing a standard solution of the analyte and IS into the mass spectrometer. The protonated molecule [M+H]+ will be selected as the precursor ion, and the most stable and abundant fragment ions will be chosen as product ions.

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity for each MRM transition.

-

III. Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] The following parameters, as defined by the ICH Q2(R1) guideline, must be evaluated for both the HPLC-UV and LC-MS/MS methods.[4][9][10]

Validation Parameters

| Parameter | HPLC-UV | LC-MS/MS | Purpose |

| Specificity | Assess interference from blank, placebo, and known impurities. | Assess interference from blank matrix and potential metabolites. | To ensure the signal is from the analyte of interest. |

| Linearity | A minimum of 5 concentrations. | A minimum of 6-8 concentrations. | To demonstrate a proportional relationship between concentration and response. |

| Range | Typically 80-120% of the test concentration for assay.[4] | Defined by the calibration curve. | The interval between the upper and lower concentrations that have been demonstrated to have acceptable precision, accuracy, and linearity. |

| Accuracy | Analyze samples with known concentrations (at least 3 levels, 3 replicates each). | Analyze QCs at low, medium, and high concentrations. | To determine the closeness of the measured value to the true value. |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day). | Intra- and inter-assay precision using QCs. | To assess the degree of scatter between a series of measurements. |

| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope. | Based on signal-to-noise ratio. | The lowest amount of analyte that can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope. | The lowest concentration on the calibration curve with acceptable precision and accuracy. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | Vary parameters like pH of mobile phase, column temperature, and flow rate. | Vary LC parameters and source conditions. | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. |

Hypothetical Validation Data Summary

| Parameter | HPLC-UV Acceptance Criteria | LC-MS/MS Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (for bioanalysis) |

| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% (≤ 20.0% at LLOQ) |

| LOD | Reportable | Reportable |

| LOQ | Reportable | Reportable |

| Robustness | No significant impact on results. | No significant impact on results. |

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method is suitable for routine analysis of bulk material and formulations where high sensitivity is not required. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level impurity analysis. Both methods are designed with scientific rationale and are intended to be fully validated according to ICH guidelines to ensure data integrity and regulatory compliance.

References

-

Anerao, B. et al. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1946-1961. Available at: [Link]

-

Song, M. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864802. Available at: [Link]

-

Khan, I. et al. (2023). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin-2(1H)-One. The Review of Diabetic Studies. Available at: [Link]

-

Li, Y. et al. (2021). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 11(10), 692. Available at: [Link]

-

Al-Sodies, S. A. et al. (2022). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 27(21), 7247. Available at: [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

Velinov, G. et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137. Available at: [Link]

-

Song, M. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10. Available at: [Link]

-

Wang, Y. et al. (2019). Simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in rat plasma by LC-MS/MS. Journal of Chromatography B, 1104, 158-164. Available at: [Link]

-

Obach, R. S. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 40(9), 1709-1718. Available at: [Link]

-

Kumar, A. et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1145-1151. Available at: [Link]

-

Wang, Y. et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(8), 5463-5481. Available at: [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

El-Malah, A. et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Molecules, 27(6), 1989. Available at: [Link]

-

El-Sakka, I. A. (2012). Synthesis of some pyridone derivatives. Journal of the Serbian Chemical Society, 67(1), 1-10. Available at: [Link]

- Zhang, Y. et al. (2017). The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents, CN107064368A.

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

-

Li, F. & He, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. Available at: [Link]

-

Zhang, Y. et al. (2023). Advances in Quantitative Analytical Methods for Solid Drugs. Molecules, 28(14), 5394. Available at: [Link]

-

AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

Medina-Franco, J. L. et al. (2007). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4051. Available at: [Link]

-

Zhang, H. et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 29-35. Available at: [Link]

-

Kumar, A. et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1145-1151. Available at: [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

-

Pharma International. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Available at: [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 10. m.youtube.com [m.youtube.com]

High-throughput screening protocol using dihydropyridinone libraries

Title: High-Throughput Screening of Dihydropyridinone (DHP) Libraries for Novel Kinase Inhibitors: A Protocol for Target-Based Discovery

I. Introduction: The Strategic Value of DHP Libraries in Kinase Drug Discovery

Dihydropyridinones (DHPs) and related dihydropyrimidines (DHPMs) represent a class of heterocyclic scaffolds that have garnered significant attention in medicinal chemistry.[1] Synthetically accessible through multicomponent reactions like the Biginelli reaction, these structures offer vast chemical diversity from a common core.[1] This structural versatility has established DHPs as a "privileged scaffold," capable of interacting with a wide range of biological targets. Notably, DHP derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[][3] A prime example is Monastrol, a DHPM that specifically inhibits the mitotic kinesin Eg5, highlighting the potential of this scaffold class to yield potent and selective modulators of protein function.[4]

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them one of the most important target families for drug discovery, particularly in oncology.[5] High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[6][7] This application note provides a comprehensive, field-proven protocol for executing a high-throughput screening campaign using DHP libraries to identify novel protein kinase inhibitors.

The causality behind this strategy is twofold:

-

Chemical Tractability: The synthetic accessibility of DHP libraries allows for the rapid generation of diverse analogs around initial hits, accelerating the structure-activity relationship (SAR) studies required for hit-to-lead optimization.[3]

-

Biological Precedence: The known success of DHP-related molecules as enzyme inhibitors suggests a high probability of finding novel, active chemotypes within a well-designed DHP library.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the screening cascade, ensuring a self-validating and robust experimental design.

II. The HTS Cascade: A Validated Workflow

The screening process is a multi-stage funnel designed to efficiently identify and validate true hits while systematically eliminating artifacts. Each step serves a critical purpose, from initial assay development to final hit confirmation.

Caption: The High-Throughput Screening (HTS) Funnel.

III. Phase 1: Assay Development and Validation Protocol

The foundation of any successful HTS campaign is a robust and reliable assay. For kinase targets, a common and effective method is to measure the production of ADP, a universal product of the kinase reaction. This protocol details the use of a commercially available ADP-detecting luminescent assay (e.g., ADP-Glo™).

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, consuming ATP and generating ADP. Second, a detection reagent is added that simultaneously stops the kinase reaction and converts the generated ADP into ATP. This newly synthesized ATP is then used by a luciferase to produce light, with the luminescent signal being directly proportional to the amount of ADP produced and thus to kinase activity. Inhibitors will reduce kinase activity, leading to a lower luminescent signal.

Step 1.1: Initial Reagent Optimization (96-well format)

Objective: To determine the optimal concentrations of enzyme and substrate that yield a robust signal within the linear range of the assay.

-

Enzyme Titration:

-

Prepare a series of kinase concentrations in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Add the enzyme dilutions to a 96-well plate.

-

Initiate the reaction by adding a fixed, saturating concentration of ATP (e.g., the Km value for the specific kinase) and the peptide substrate.

-

Incubate for a set time (e.g., 60 minutes) at room temperature.

-

Add the ADP detection reagents according to the manufacturer's protocol.

-

Measure luminescence on a plate reader.

-

Causality: The goal is to find the lowest enzyme concentration that gives a strong signal-to-background ratio (typically >10) and operates within the initial velocity phase of the reaction. This conserves precious enzyme and increases sensitivity to inhibitors.

-

-

ATP & Substrate Titration:

-

Using the optimal enzyme concentration determined above, perform a matrix titration of ATP and the peptide substrate.

-

Causality: The ATP concentration is critical. Screening at the Km of ATP makes the assay more sensitive to ATP-competitive inhibitors.[1] If non-ATP competitive inhibitors are sought, a saturating ATP concentration might be used.

-

Step 1.2: Miniaturization and Automation Protocol (384-well format)

Objective: To transition the optimized assay to a 384-well format suitable for robotic automation and to validate its performance.

| Parameter | 96-well (Development) | 384-well (Screening) | Rationale |

| Total Reaction Volume | 50 µL | 20 µL | Reduces reagent cost and conserves library compounds. |

| Enzyme Addition | 10 µL | 5 µL | Scaled down volume. |

| Compound Addition | 1 µL (in DMSO) | 100 nL (via acoustic transfer) | Minimizes solvent effects; acoustic transfer is precise. |

| Substrate/ATP Mix | 10 µL | 5 µL | Scaled down volume. |

| Final DMSO Conc. | 2% | 0.5% | High DMSO can inhibit enzymes; aim for <1%.[8] |

| Incubation Time | 60 min | 60 min | Kept consistent unless signal drops significantly. |

Protocol:

-

Plate Layout: Design a standard 384-well plate map. Dedicate columns 1-2 for negative controls (DMSO vehicle, 100% activity) and columns 23-24 for positive controls (a known potent inhibitor, 0% activity). The remaining wells are for library compounds.

-

Compound Transfer: Using an acoustic liquid handler (e.g., Echo®), transfer 100 nL of the DHP library compounds (typically at 10 mM in DMSO) and controls into the 384-well assay plates. This results in a final screening concentration of 10 µM in a 20 µL reaction volume.

-

Reagent Addition:

-

Add 10 µL of kinase solution (at 2X final concentration) to all wells using a multi-drop dispenser.

-

Incubate for 15-30 minutes. Causality: This pre-incubation step allows the compounds to bind to the kinase before the reaction starts, which is important for identifying time-dependent or slowly binding inhibitors.

-

Add 10 µL of ATP/substrate solution (at 2X final concentration) to initiate the reaction.

-

-

Incubation & Detection: Incubate for 60 minutes at room temperature. Add ADP detection reagents as per the manufacturer's protocol and read luminescence.

Step 1.3: Assay Validation with Z'-Factor

Objective: To statistically validate the assay's suitability for HTS.

The Z'-factor is a measure of the statistical effect size of the assay, which reflects both the dynamic range of the signal and the data variation.[9][10]

Formula: Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg |

Where:

-

SD_pos and Mean_pos are the standard deviation and mean of the positive control (0% activity).

-

SD_neg and Mean_neg are the standard deviation and mean of the negative control (100% activity).

Procedure:

-

Run several full plates containing only positive and negative controls (32 columns of each).

-

Calculate the Z'-factor for each plate.

-

Acceptance Criteria: An assay is considered excellent for HTS if the Z'-factor is consistently > 0.5 .[6][11] A value below 0.5 indicates excessive variability or a small signal window, requiring further optimization.[11]

IV. Phase 2: Primary HTS and Hit Identification

Step 2.1: Pilot and Full Library Screen

-

Pilot Screen: Screen a smaller, diverse subset of compounds (~2,000-5,000) before committing to the full library.

-

Causality: This step serves as a final quality control check of the automated workflow and provides an early indication of the expected hit rate. An unusually high hit rate (>1-2%) may suggest a systemic assay artifact.

-

-

Full Screen: Execute the screen on the entire DHP library using the validated protocol. Data should be collected and uploaded to a secure database daily.

Step 2.2: Data Analysis and Hit Nomination

Objective: To normalize the raw data and apply statistical criteria to identify potential "hits."

Caption: Workflow for HTS data analysis and hit selection.

Protocol:

-

Normalization: For each plate, calculate the percent inhibition for each compound well.

-

Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))

-

Causality: Normalization converts the raw signal into a percentage, making the data comparable across different plates and screening days by correcting for plate-to-plate variation.

-

-

Hit Selection: A common and robust method for hit selection is to use a statistical cutoff based on the distribution of the library data.

-

Threshold: Nominate compounds as hits if their % inhibition is greater than the mean inhibition of all library compounds plus three times the standard deviation (SD).

-

Rationale: This statistical approach is less arbitrary than a simple cutoff (e.g., >50% inhibition) and adapts to the specific performance of the assay on a given day.[12]

-

V. Phase 3: Hit Confirmation and Validation

A primary hit is merely a starting point. This phase is crucial for eliminating the false positives that are inherent in any HTS campaign.

Step 3.1: Hit Confirmation (Dose-Response)

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

-

Cherry-Pick and Re-test: Select the nominated hits from the primary screen. Re-test these compounds in the primary assay, but this time over a range of concentrations (e.g., an 8-point, 3-fold serial dilution starting from 50 µM).

-

IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[13][14]

-

Confirmation Criteria: A compound is considered "confirmed" if it shows a clear dose-response relationship. Hits that are inactive or show flat or irregular curves are discarded.

Step 3.2: Orthogonal and Counter-Screening

Objective: To ensure the observed activity is genuine and not an artifact of the assay technology.

-

Orthogonal Assay:

-

Definition: An orthogonal assay measures the same biological endpoint (kinase inhibition) but uses a different detection technology.[1] For example, if the primary screen used a luminescence-based ADP detection assay, an orthogonal assay could be a fluorescence polarization (FP) assay that directly measures the binding of a fluorescent tracer to the kinase.

-

Causality: If a compound is a true inhibitor, it should be active in both assays. If it is only active in the primary assay, it is likely an artifact (e.g., it inhibits luciferase) and should be discarded.

-

-

Counter-Screens for Assay Interference:

-

Promiscuous Inhibitors & PAINS: DHP scaffolds, like many heterocyclic structures, can be prone to non-specific activity. It is critical to identify Pan-Assay Interference Compounds (PAINS), which often act through non-specific mechanisms like aggregation or reactivity.[15][16] Computational filters can flag potential PAINS based on their chemical substructures, but experimental validation is essential.

-

Fluorescence Interference: If using any fluorescence-based assays, compounds should be checked for intrinsic fluorescence (autofluorescence) or quenching properties at the assay's excitation and emission wavelengths.[17][18] A pre-read of the plate after compound addition but before adding the fluorescent reagent can identify autofluorescent compounds.[18]

-

Protocol: Test confirmed hits in a "null" version of the primary assay that lacks the kinase enzyme. Any compound showing a signal in this assay is interfering with the detection reagents and is a false positive.

-

VI. Troubleshooting and Scientific Integrity

| Issue | Potential Cause(s) | Recommended Action |

| Low Z'-Factor (<0.5) | Reagent instability; high data variability; low signal-to-background. | Verify reagent quality and age. Optimize enzyme/substrate concentrations. Check for consistent liquid handling and incubation times. |

| High Hit Rate (>2%) | Non-specific inhibition; compound aggregation; assay artifact. | Lower screening concentration. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates. Run counter-screens early. |

| Poor Hit Confirmation | Primary screen false positives; compound instability or insolubility. | Re-evaluate primary hit selection criteria. Check compound purity and solubility in assay buffer. Ensure fresh compound powder is used for dose-response. |

| Fluorescent Compound | The inherent chemical structure of the DHP compound. | Switch to a non-fluorescent assay format (e.g., luminescence, label-free). If unavoidable, use red-shifted dyes to minimize interference.[17] |

VII. Conclusion

This application note provides a rigorous, multi-stage protocol for the high-throughput screening of dihydropyridinone libraries against protein kinase targets. By integrating careful assay development, robust statistical analysis for hit selection, and a stringent hit validation cascade, researchers can confidently identify high-quality, validated hits. The strength of this protocol lies in its self-validating nature, with orthogonal and counter-screens designed to systematically eliminate artifacts and ensure that downstream resources are focused only on chemically tractable and biologically relevant compounds. This strategic approach maximizes the potential of DHP libraries to yield novel starting points for kinase-targeted drug discovery programs.

VIII. References

-

A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

-

Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. (2010-07-23). [Link]

-

High-throughput screening (HTS). BMG LABTECH. (2019-04-10). [Link]

-

Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J Med Chem. 2010;53(7):2719-40. [Link]

-

Interference and Artifacts in High-content Screening. Assay Guidance Manual. NCBI. (2022-05-28). [Link]

-

A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance. PLOS ONE. (2020-06-02). [Link]

-

Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. [Link]

-

Ramos, P. J. R. S., et al. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. (2021). [Link]

-

Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics. NCBI. [Link]

-

von Ahsen O, Bömer U. High-throughput screening for kinase inhibitors. Chembiochem. 2005;6(3):481-90. [Link]

-

Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

-

Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. (2015-03-29). [Link]

-

Assay performance and the Z'-factor in HTS. Drug Target Review. (2023-03-30). [Link]

-

Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2023-08-14). [Link]

-

Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. [Link]

-

Interference with Fluorescence and Absorbance. Assay Guidance Manual. NCBI. (2015-12-07). [Link]

-

High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. PubMed Central. [Link]

-

In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. AACR Journals. [Link]

-

From gene to validated and qualified hits. Axxam SpA. [Link]

-

How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. (2024-09-18). [Link]

-

A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance. PubMed. (2020-06-02). [Link]

-

High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. ResearchGate. [Link]

-

Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. ResearchGate. (2015-03). [Link]

-

Rapid Generation of Hyperdiverse Chemical Libraries. ChemRxiv. (2023-02-05). [Link]

-

High Throughput Drug Screening. Sygnature Discovery. [Link]

-

In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. ResearchGate. [Link]

-

Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

-

Active dose selection and dose-response modeling for quantitative high-throughput screening (qHTS). DiVA portal. [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]

-

Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. PubMed. [Link]

-

Z-factors. BIT 479/579 High-throughput Discovery. [Link]

-

New Class of Mitotic Inhibitors Uncovered in High Throughput Screen. Bioprocess Online. (1999-10-29). [Link]

-

Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening. NIH. [Link]

-

Figure S2: Drug sensitivity assay –dose response curves and IC50 images. [Link]

-

AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. (2022-05-07). [Link]

-

High-Throughput Dose-Response Data Analysis. Medium. (2024-02-22). [Link]

-

A High-Throughput Screen of a Library of Therapeutics Identifies Substrates of P-glycoprotein. bioRxiv. (2019-01-23). [Link]

-

High-Throughput Synthesis of Diverse Compound Collections for Lead Discovery and Optimization. PubMed. [Link]

-

On HTS: Z-factor. (2023-12-12). [Link]

-

Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations. ResearchGate. (2024-04-01). [Link]

-

Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. (2012-05-15). [Link]

-

Pan Assay Interference Compounds. YouTube. (2022-06-13). [Link]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 3. High-Throughput Synthesis of Diverse Compound Collections for Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 9. Z-factor - Wikipedia [en.wikipedia.org]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. assay.dev [assay.dev]

- 12. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. medium.com [medium.com]

- 15. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one Derivatives for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Dihydropyridinone Scaffold

The 5,6-dihydropyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and its conformational flexibility allow for effective interaction with a variety of biological targets. The introduction of a substituted hydrazinyl group at the 4-position of this ring system opens up new avenues for exploring chemical space and modulating pharmacological activity. Hydrazones and their derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The strategic combination of these two pharmacophores in the form of 4-(2-methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one presents a compelling starting point for the development of novel therapeutic agents.

This application note provides a comprehensive guide to the synthesis of a focused library of this compound derivatives for the purpose of conducting Structure-Activity Relationship (SAR) studies. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the therapeutic potential of this promising class of compounds.

Strategic Approach to Synthesis and SAR

Our synthetic strategy is centered around a convergent approach, wherein the dihydropyridinone core is first functionalized with a suitable leaving group at the 4-position, followed by a nucleophilic substitution with a series of substituted 1-methyl-1-phenylhydrazines. This approach allows for the late-stage diversification of the molecule, which is highly advantageous for building a library of analogs for SAR studies.

The SAR strategy will focus on probing the influence of electronic and steric effects of substituents on the phenyl ring of the hydrazine moiety. By systematically introducing a range of electron-donating and electron-withdrawing groups, as well as sterically demanding substituents, we can elucidate the key molecular interactions that govern the biological activity of these compounds.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 4-Chloro-5,6-dihydropyridin-2(1H)-one

The synthesis of the 4-chloro intermediate is a critical first step. While various methods exist for the synthesis of dihydropyridinones, a reliable approach involves the halogenation of a suitable precursor.

Protocol 1: Synthesis of 4-Chloro-5,6-dihydropyridin-2(1H)-one

-

Reaction Setup: To a solution of 5,6-dihydropyridin-2(1H)-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-chloro-5,6-dihydropyridin-2(1H)-one.

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of Substituted 1-Methyl-1-phenylhydrazines

A library of substituted 1-methyl-1-phenylhydrazines is required for the subsequent diversification step. These can be synthesized from the corresponding anilines.

Protocol 2: General Procedure for the Synthesis of Substituted 1-Methyl-1-phenylhydrazines

-

Diazotization: Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid and cool to 0 °C. Add the diazonium salt solution dropwise to the tin(II) chloride solution.

-

Methylation: After the reduction is complete, basify the reaction mixture with a concentrated solution of sodium hydroxide until a pH of >12 is reached. Extract the resulting substituted phenylhydrazine with diethyl ether. Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate. Dissolve the crude hydrazine in a suitable solvent like tetrahydrofuran (THF) and treat with a methylating agent such as methyl iodide (1.1 eq) in the presence of a base like potassium carbonate.

-

Purification and Characterization: Purify the resulting 1-methyl-1-phenylhydrazine derivative by column chromatography or distillation under reduced pressure. Characterize the product by ¹H NMR and mass spectrometry.

Part 3: Synthesis of the Target Derivatives

The final step involves the nucleophilic substitution of the 4-chloro intermediate with the library of substituted 1-methyl-1-phenylhydrazines.

Protocol 3: General Procedure for the Synthesis of this compound Derivatives

-

Reaction Setup: In a sealed reaction vessel, combine 4-chloro-5,6-dihydropyridin-2(1H)-one (1.0 eq), the respective substituted 1-methyl-1-phenylhydrazine (1.2 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize each derivative thoroughly using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Data Presentation for SAR Studies

To facilitate the analysis of the SAR, it is crucial to present the data in a clear and organized manner. A tabular format is recommended to correlate the structural modifications with the observed biological activity.

Table 1: Physicochemical and Biological Activity Data for the Derivative Library

| Compound ID | R-Group on Phenyl Ring | Molecular Weight | LogP (calculated) | % Inhibition at 10 µM (Example Assay) | IC₅₀ (µM) |

| Core | H | 217.28 | 1.85 | 55 | 8.2 |

| 1a | 4-OCH₃ | 247.31 | 1.80 | 75 | 3.5 |

| 1b | 4-Cl | 251.72 | 2.55 | 62 | 6.8 |

| 1c | 4-NO₂ | 262.27 | 1.90 | 30 | 15.1 |

| 1d | 3,4-diCl | 286.17 | 3.25 | 45 | 11.5 |

| 1e | 4-CF₃ | 285.28 | 2.95 | 58 | 7.5 |

| 1f | 2-CH₃ | 231.31 | 2.25 | 68 | 5.1 |

Note: The biological activity data presented in this table is hypothetical and for illustrative purposes only. Actual data will be dependent on the specific biological assay employed.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the synthesis and preliminary SAR evaluation of a novel class of this compound derivatives. The modular nature of the synthetic route allows for the facile generation of a diverse library of compounds, which is essential for a thorough investigation of the SAR.

Future work should focus on expanding the library of derivatives to include a wider range of substituents and exploring modifications at other positions of the dihydropyridinone ring. Furthermore, once promising lead compounds are identified, more in-depth biological evaluation, including mechanism of action studies and in vivo efficacy testing, will be necessary to fully elucidate their therapeutic potential.

References

-

Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Link]

-

Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Organic Letters. [Link]

-

Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry. [Link]

-

Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-